Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate

Description

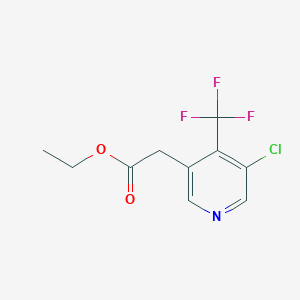

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate is a pyridine derivative featuring a chloro group at position 3, a trifluoromethyl group at position 4, and an ethyl ester at the 5-acetate position. The trifluoromethyl and chloro groups confer electron-withdrawing properties, enhancing stability and influencing reactivity in substitution or coupling reactions .

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

ethyl 2-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)3-6-4-15-5-7(11)9(6)10(12,13)14/h4-5H,2-3H2,1H3 |

InChI Key |

QJCHZHSWZGFNPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CC(=C1C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Positioning and Functional Groups

- Ethyl 3-chloro-5-nitro-4-pyridineacetate (CAS 1363380-74-8): Structure: Nitro group at position 5, chloro at position 3, and ethyl ester at position 3. Molecular Formula: C₉H₉ClN₂O₄ (molar mass: 244.64 g/mol).

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1) :

- Structure : Carbamoyl group linked to a 4-fluorobenzyl amine, with trifluoromethyl and chloro groups at pyridine positions 5 and 3, respectively.

- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃ (molar mass: 418.77 g/mol).

- Key Differences : The carbamoyl side chain introduces hydrogen-bonding capacity, enhancing biological target interactions. Its predicted pKa (9.15) suggests moderate acidity, contrasting with the ester-dominated properties of the target compound .

2.2 Physicochemical Properties

Research Implications

- Medicinal Chemistry : The trifluoromethyl and chloro groups enhance metabolic stability and binding affinity in kinase inhibitors or receptor antagonists, as seen in thiazole-piperazine derivatives .

- Agrochemicals : Pyridine esters with halogen substituents are pivotal in herbicide design, leveraging their electron-deficient rings for target-specific interactions .

Biological Activity

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity and stability, facilitating its interaction with biological targets. The compound is primarily explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

- Molecular Formula : C₉H₈ClF₃N

- Molecular Weight : Approximately 267.63 g/mol

- Structural Features :

- Trifluoromethyl group (-CF₃): Increases membrane permeability and biological activity.

- Chloro group: Enhances reactivity and potential interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors involved in various metabolic pathways. The trifluoromethyl group plays a crucial role in modulating these interactions, leading to potential therapeutic effects.

Case Studies and Research Findings

- Inhibitory Activity : Research indicates that compounds with trifluoromethyl groups can significantly enhance enzyme inhibition. For instance, studies have shown that the inclusion of a -CF₃ group can increase the potency of inhibitors targeting serotonin uptake by up to six-fold compared to non-fluorinated analogs .

- Antimicrobial Properties : A series of bioassays conducted on similar trifluoromethyl pyridine derivatives demonstrated promising antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, with preliminary data suggesting modulation of inflammatory pathways through enzyme inhibition.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate | C₉H₈ClF₃N | Antimicrobial, anti-inflammatory |

| Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinate | C₁₁H₁₃ClF₃N₂O₂ | Antichlamydial activity |

| Ethyl 2-chloro-5-(trifluoromethyl)pyridine | C₉H₈ClF₃N | Moderate antimicrobial activity |

Synthesis and Applications

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group via specialized reagents. Its applications extend beyond pharmaceuticals into agrochemicals and materials science, where its unique chemical properties are harnessed for developing bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.